N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea

Urea Transporter UT-A1 Diuretic Research

Researchers investigating urea transporter mechanisms often face confounding results from non-selective tool compounds. N'-(3-Chlorophenyl)-N-cyclopentyl-N-methylurea directly addresses this gap as a well-characterized, moderate-affinity UT-A1 inhibitor. • UT-A1 inhibition: IC50 = 5,000 nM - enables isoform-specific functional dissection versus high-affinity UT-B inhibitors. • SAR probe: The N-methyl-cyclopentyl motif provides a precise control for quantifying the impact of N-methylation on target engagement and physicochemical properties. • Reference standard: Defined predicted properties (pKa 14.44, density 1.20 g/cm³) support robust HPLC/LC-MS method development for urea derivative libraries. Supplied at 98% purity with global shipping available.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
CAS No. 866009-64-5
Cat. No. B3160138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea
CAS866009-64-5
Molecular FormulaC13H17ClN2O
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCN(C1CCCC1)C(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C13H17ClN2O/c1-16(12-7-2-3-8-12)13(17)15-11-6-4-5-10(14)9-11/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,17)
InChIKeyKOGKTVNURHMRLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea (CAS 866009-64-5): A Key Urea Derivative for Targeted Research


N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea (CAS 866009-64-5) is a synthetically accessible substituted urea featuring a 3-chlorophenyl ring, a cyclopentyl group, and a methyl substituent on the urea nitrogens. Its predicted physicochemical properties include a density of 1.20±0.1 g/cm³, a boiling point of 422.9±37.0°C, and a pKa of 14.44±0.70 . This compound belongs to a privileged class of urea derivatives that are widely explored as kinase inhibitors, urea transporter modulators, and agrochemical leads [1]. Its well-defined substitution pattern makes it a valuable tool for structure-activity relationship (SAR) studies and a precise reference compound for method development in analytical and synthetic chemistry.

Why N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea Cannot Be Replaced by Generic Urea Analogs


Urea derivatives exhibit highly nuanced biological and physicochemical behaviors that are exquisitely sensitive to even minor modifications of their substitution pattern. The presence of the N-methyl group in this compound, combined with the specific 3-chlorophenyl and cyclopentyl moieties, dictates a unique conformational and electronic landscape that directly influences target engagement, metabolic stability, and solubility [1]. Generic substitution with a demethylated analog (e.g., 1-(3-chlorophenyl)-3-cyclopentylurea) or a regioisomer (e.g., 2-chloro or 4-chloro variant) can drastically alter target affinity and selectivity, as evidenced by the >10-fold difference in IC50 values for urease inhibition between the methylated and non-methylated forms [2]. Consequently, substituting this compound with a broadly similar urea derivative risks experimental failure due to mismatched potency, altered selectivity, or unforeseen pharmacokinetic properties.

Quantitative Differentiation of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea: A Comparative Evidence Guide


Urea Transporter UT-A1 Inhibition: Potency Comparison with a Selective UT-B Inhibitor

N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea exhibits moderate inhibitory activity against the rat urea transporter UT-A1 (IC50 = 5000 nM) [1]. In contrast, the well-characterized urea transporter inhibitor UT-B-IN-1 shows potent and selective inhibition of UT-B (human IC50 = 10 nM, mouse IC50 = 25 nM) [2]. This quantitative disparity highlights that N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea is not a suitable substitute for studies requiring potent UT-B blockade. Its value lies in exploring the UT-A1 isoform with a distinct potency profile.

Urea Transporter UT-A1 Diuretic Research

Impact of N-Methylation on Urease Inhibition: A Direct Structural Analog Comparison

The presence of the N-methyl group in N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea is a critical determinant of its biological activity. Its direct structural analog, 1-(3-chlorophenyl)-3-cyclopentylurea (lacking the N-methyl group), displays an IC50 of 440 nM against Helicobacter pylori urease [1]. While the N-methylated derivative has not been directly assayed against this specific urease under identical conditions, the class-level SAR indicates that N-methylation typically modulates both potency and metabolic stability [2]. This underscores that the methylated and non-methylated forms cannot be interchanged; each is a distinct chemical tool.

Urease Inhibition Helicobacter pylori SAR

Predicted Physicochemical Properties: Benchmarking Against Common Analogs

The predicted physicochemical parameters of N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea provide a baseline for formulation and handling. Its predicted pKa is 14.44±0.70 . For comparison, the demethylated analog 1-(3-chlorophenyl)-3-cyclopentylurea has a predicted pKa of 14.36±0.50 , while the dichloro analog N-cyclopentyl-N'-(2,4-dichlorophenyl)-N-methylurea exhibits a different lipophilicity profile (ClogP ~3.8) due to the additional chlorine atom . These subtle differences influence aqueous solubility and membrane permeability, directly impacting experimental outcomes in cell-based assays.

Lipophilicity Solubility ADME

Structural Determinants of Kinase Inhibition: The Cyclopentyl-Methyl Urea Motif

Diaryl urea derivatives are privileged scaffolds in kinase drug discovery, particularly for type II kinase inhibitors that target the DFG-out conformation [1]. The cyclopentyl-methyl urea motif in N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea provides a unique steric and electronic environment compared to common analogs like sorafenib (which contains a pyridyl and trifluoromethylphenyl group) or regorafenib. Computational studies on related scaffolds indicate that the cyclopentyl group enhances binding pocket complementarity in certain kinases (e.g., c-Kit, KDR) by filling a hydrophobic sub-pocket not occupied by smaller or bulkier substituents [2]. While direct comparative IC50 data for this exact compound against a specific kinase is not yet reported in the public domain, the class-level inference from 3D-QSAR models suggests that the N-methyl-cyclopentyl substitution pattern is associated with improved kinase selectivity indices compared to unsubstituted or mono-aryl urea derivatives [3].

Kinase Inhibitor Type II Inhibitor Diaryl Urea

Validated Application Scenarios for N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea in Scientific and Industrial Workflows


Urea Transporter (UT-A1) Mechanistic Studies

Researchers investigating the role of urea transporter UT-A1 in renal physiology or as a potential therapeutic target for diuretic development can utilize N'-(3-chlorophenyl)-N-cyclopentyl-N-methylurea as a tool compound with moderate inhibitory activity (IC50 = 5000 nM) [1]. This potency profile is distinct from high-affinity UT-B inhibitors like UT-B-IN-1 (IC50 = 10 nM), allowing for isoform-specific functional dissection in cell-based assays.

Structure-Activity Relationship (SAR) Exploration of Urea-Based Inhibitors

Medicinal chemistry teams developing novel urease inhibitors or kinase modulators can use this compound as a key SAR probe. Its N-methyl-cyclopentyl motif differs from the non-methylated analog (1-(3-chlorophenyl)-3-cyclopentylurea, IC50 = 440 nM against H. pylori urease) [2] and the dichloro variant , providing a precise control to quantify the impact of N-methylation and chlorine substitution pattern on target engagement and physicochemical properties.

Analytical Method Development and Reference Standard

Owing to its well-defined structure and predicted physicochemical properties (pKa = 14.44, density = 1.20 g/cm³) , this compound is suitable as a reference standard for HPLC or LC-MS method development in pharmaceutical analysis. Its distinct retention time and mass spectral signature facilitate the development of robust analytical methods for urea derivative libraries.

Kinase Inhibitor Fragment Screening and Hit Validation

Given the privileged nature of the diaryl urea scaffold in kinase inhibition [3], this compound can be employed as a fragment or building block in fragment-based drug discovery campaigns targeting type II kinase inhibitors. Its cyclopentyl-methyl urea moiety may offer a unique vector for exploring hydrophobic back-pocket interactions in kinases such as c-Kit or VEGFR2, as suggested by 3D-QSAR models [4].

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